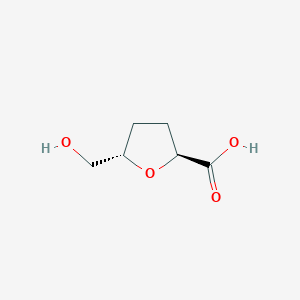

(2S,5S)-5-(Hydroxymethyl)oxolane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S,5S)-5-(Hydroxymethyl)oxolane-2-carboxylic acid, also known as HOMOcysteine, is a naturally occurring amino acid derivative that plays a significant role in various biological processes. It is synthesized from methionine, an essential amino acid, through a complex series of biochemical reactions. HOMOcysteine is a vital intermediate in the metabolism of methionine, and it has been linked to several health conditions, including cardiovascular disease, neurological disorders, and cancer.

Mechanism of Action

(2S,5S)-5-(Hydroxymethyl)oxolane-2-carboxylic acid exerts its effects through several mechanisms. It has been shown to induce oxidative stress, inflammation, and endothelial dysfunction, all of which contribute to the development of cardiovascular disease. (2S,5S)-5-(Hydroxymethyl)oxolane-2-carboxylic acid also affects the methylation of DNA and RNA, which can lead to changes in gene expression and cellular function. Additionally, (2S,5S)-5-(Hydroxymethyl)oxolane-2-carboxylic acid can interfere with the function of neurotransmitters, leading to neurological dysfunction.

Biochemical and Physiological Effects:

(2S,5S)-5-(Hydroxymethyl)oxolane-2-carboxylic acid has several biochemical and physiological effects. It can induce oxidative stress, inflammation, and endothelial dysfunction, which contribute to the development of cardiovascular disease. Elevated levels of (2S,5S)-5-(Hydroxymethyl)oxolane-2-carboxylic acid can also lead to changes in gene expression and cellular function, which can contribute to the development of neurological disorders and cancer. Additionally, (2S,5S)-5-(Hydroxymethyl)oxolane-2-carboxylic acid can interfere with the function of neurotransmitters, leading to neurological dysfunction.

Advantages and Limitations for Lab Experiments

(2S,5S)-5-(Hydroxymethyl)oxolane-2-carboxylic acid has several advantages for lab experiments. It is a naturally occurring amino acid derivative that can be synthesized from methionine. It has been extensively studied in various scientific fields, and there are several reliable methods for measuring its levels in the blood. However, there are also several limitations to using (2S,5S)-5-(Hydroxymethyl)oxolane-2-carboxylic acid in lab experiments. Elevated levels of (2S,5S)-5-(Hydroxymethyl)oxolane-2-carboxylic acid can be caused by several factors, including genetic mutations, nutritional deficiencies, and lifestyle factors. Additionally, there are several confounding variables that can affect the levels of (2S,5S)-5-(Hydroxymethyl)oxolane-2-carboxylic acid in the blood, including age, gender, and race.

Future Directions

There are several future directions for research on (2S,5S)-5-(Hydroxymethyl)oxolane-2-carboxylic acid. One area of research is the development of novel therapies for cardiovascular disease, neurological disorders, and cancer that target the effects of (2S,5S)-5-(Hydroxymethyl)oxolane-2-carboxylic acid. Another area of research is the identification of genetic and environmental factors that contribute to elevated levels of (2S,5S)-5-(Hydroxymethyl)oxolane-2-carboxylic acid. Additionally, there is a need for the development of reliable methods for measuring (2S,5S)-5-(Hydroxymethyl)oxolane-2-carboxylic acid levels in the blood and for the standardization of reference ranges for (2S,5S)-5-(Hydroxymethyl)oxolane-2-carboxylic acid.

Synthesis Methods

(2S,5S)-5-(Hydroxymethyl)oxolane-2-carboxylic acid is synthesized from methionine through a series of enzymatic reactions. The first step involves the conversion of methionine to S-adenosylmethionine (SAM) by the enzyme methionine adenosyltransferase. SAM is then converted to S-adenosylhomocysteine (SAH) by the enzyme S-adenosylhomocysteine hydrolase. Finally, SAH is converted to (2S,5S)-5-(Hydroxymethyl)oxolane-2-carboxylic acid by the enzyme S-adenosylhomocysteine nucleosidase. (2S,5S)-5-(Hydroxymethyl)oxolane-2-carboxylic acid can also be synthesized through the demethylation of DNA and RNA.

Scientific Research Applications

(2S,5S)-5-(Hydroxymethyl)oxolane-2-carboxylic acid has been extensively studied in various scientific fields, including biochemistry, physiology, and medicine. It has been linked to several health conditions, including cardiovascular disease, neurological disorders, and cancer. Elevated levels of (2S,5S)-5-(Hydroxymethyl)oxolane-2-carboxylic acid in the blood have been associated with an increased risk of cardiovascular disease, stroke, and peripheral vascular disease. (2S,5S)-5-(Hydroxymethyl)oxolane-2-carboxylic acid has also been linked to neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, it has been suggested that (2S,5S)-5-(Hydroxymethyl)oxolane-2-carboxylic acid may play a role in the development of certain types of cancer.

properties

CAS RN |

119943-89-4 |

|---|---|

Molecular Formula |

C6H10O4 |

Molecular Weight |

146.14 g/mol |

IUPAC Name |

(2S,5S)-5-(hydroxymethyl)oxolane-2-carboxylic acid |

InChI |

InChI=1S/C6H10O4/c7-3-4-1-2-5(10-4)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5-/m0/s1 |

InChI Key |

TVGCZNDJHVWSPN-WHFBIAKZSA-N |

Isomeric SMILES |

C1C[C@H](O[C@@H]1CO)C(=O)O |

SMILES |

C1CC(OC1CO)C(=O)O |

Canonical SMILES |

C1CC(OC1CO)C(=O)O |

synonyms |

D-threo-Hexonic acid, 2,5-anhydro-3,4-dideoxy- (9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide](/img/structure/B39714.png)

![4-Amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B39735.png)